molecular formula C14H18O2 B14847515 4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde

4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde

Cat. No.: B14847515
M. Wt: 218.29 g/mol
InChI Key: MOAXZFYLMQTQNN-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a cyclohexylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, anhydrides

Major Products Formed

    Oxidation: 4-(Cyclohexylmethyl)-2-hydroxybenzoic acid

    Reduction: 4-(Cyclohexylmethyl)-2-hydroxybenzyl alcohol

    Substitution: Various esters and ethers depending on the substituents used

Scientific Research Applications

4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylmethyl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.

    4-(Cyclohexylmethyl)-2-nitrobenzaldehyde: Contains a nitro group instead of a hydroxyl group.

    4-(Cyclohexylmethyl)-2-aminobenzaldehyde: Features an amino group instead of a hydroxyl group.

Uniqueness

4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a cyclohexylmethyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-(cyclohexylmethyl)-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H18O2/c15-10-13-7-6-12(9-14(13)16)8-11-4-2-1-3-5-11/h6-7,9-11,16H,1-5,8H2

InChI Key

MOAXZFYLMQTQNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

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